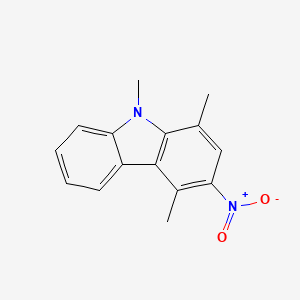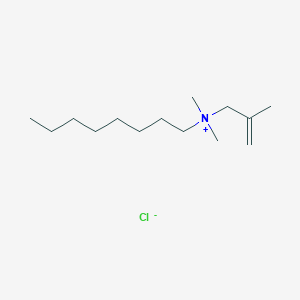
2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and properties It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one typically involves the condensation of 3,4-dichlorophenol with appropriate precursors under controlled conditions. One common method involves the use of a base-catalyzed reaction where 3,4-dichlorophenol is reacted with a suitable aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the benzopyran ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating various cellular processes, including:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Signal Transduction Modulation: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Flavonoids: These compounds share a similar benzopyran structure and are known for their diverse biological activities.
Chalcones: These compounds have a similar core structure and exhibit various pharmacological properties.
Coumarins: These compounds also share a benzopyran ring and are studied for their therapeutic potential.
Uniqueness: The presence of the 3,4-dichlorophenyl group and the specific hydroxylation pattern in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
616205-91-5 |
|---|---|
Molekularformel |
C15H8Cl2O4 |
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H8Cl2O4/c16-9-2-1-7(3-10(9)17)13-6-12(20)15-11(19)4-8(18)5-14(15)21-13/h1-6,18-19H |
InChI-Schlüssel |
NWKCKGDNVREMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


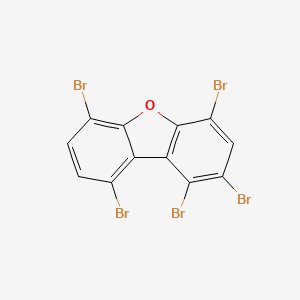
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
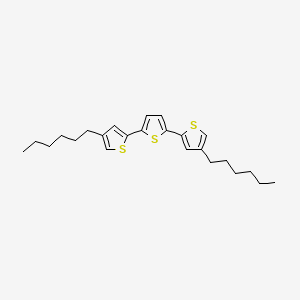


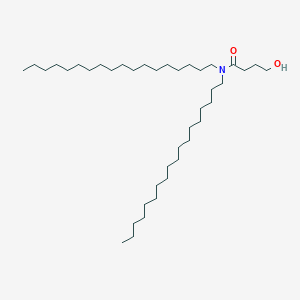
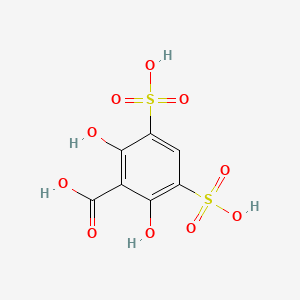
methyl}benzene-1,3-diol](/img/structure/B12575140.png)

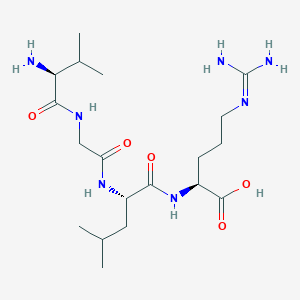
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
